

2,3,4-Trihydroxybutanal nomenclature and IUPAC naming

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Compound of Interest

Compound Name: 2,3,4-Trihydroxybutanal

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An In-depth Technical Guide to the Nomenclature and IUPAC Naming of **2,3,4-Trihydroxybutanal**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for **2,3,4-trihydroxybutanal**, a key aldose tetrose. Understanding the precise naming of this compound and its stereoisomers is fundamental for clear communication in research and development, particularly in the fields of carbohydrate chemistry and drug design.

Core Structure and Stereochemistry

2,3,4-Trihydroxybutanal is a four-carbon monosaccharide containing an aldehyde functional group (-CHO) at position C1 and hydroxyl groups (-OH) at positions C2, C3, and C4. Its chemical formula is C₄H₈O₄. The key to its diverse nomenclature lies in its stereochemistry. The molecule possesses two chiral centers at carbons C2 and C3, giving rise to $2^2 = 4$ possible stereoisomers. These stereoisomers are classified into two pairs of enantiomers: the erythrose pair and the threose pair.

Trivial and Stereochemical Nomenclature

In carbohydrate chemistry, trivial names are commonly used to distinguish between stereoisomers. For **2,3,4-trihydroxybutanal**, the diastereomeric pairs are known as erythrose and threose.

- Erythrose: In the Fischer projection, the two hydroxyl groups on the chiral centers (C2 and C3) are on the same side of the carbon chain.[\[1\]](#)[\[2\]](#)
- Threose: In the Fischer projection, the two hydroxyl groups on the chiral centers (C2 and C3) are on opposite sides of the carbon chain.[\[1\]](#)[\[2\]](#)

Furthermore, the D/L configuration is determined by the position of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C3 in this case).

- D-isomer: The hydroxyl group on C3 is on the right in the Fischer projection.
- L-isomer: The hydroxyl group on C3 is on the left in the Fischer projection.

This gives rise to the four stereoisomers: D-erythrose, L-erythrose, D-threose, and L-threose. D-erythrose and L-erythrose are enantiomers of each other, as are D-threose and L-threose. The relationship between an erythrose and a threose isomer is diastereomeric.[\[2\]](#)[\[3\]](#)

IUPAC Nomenclature

The systematic IUPAC nomenclature for these stereoisomers is based on the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center.

The IUPAC names for the four stereoisomers of **2,3,4-trihydroxybutanal** are:

- D-Erythrose: (2R,3R)-**2,3,4-trihydroxybutanal**
- L-Erythrose: (2S,3S)-**2,3,4-trihydroxybutanal**
- D-Threose: (2S,3R)-**2,3,4-trihydroxybutanal**[\[4\]](#)[\[5\]](#)
- L-Threose: (2R,3S)-**2,3,4-trihydroxybutanal**[\[4\]](#)

Data Presentation: Summary of Nomenclature

Trivial Name	IUPAC Name	Chiral Center Configuration	Relationship
D-Erythrose	(2R,3R)-2,3,4-trihydroxybutanal	C2: R, C3: R	Enantiomer of L-Erythrose
L-Erythrose	(2S,3S)-2,3,4-trihydroxybutanal	C2: S, C3: S	Enantiomer of D-Erythrose
D-Threose	(2S,3R)-2,3,4-trihydroxybutanal	C2: S, C3: R	Enantiomer of L-Threose
L-Threose	(2R,3S)-2,3,4-trihydroxybutanal	C2: R, C3: S	Enantiomer of D-Threose

Experimental Protocols

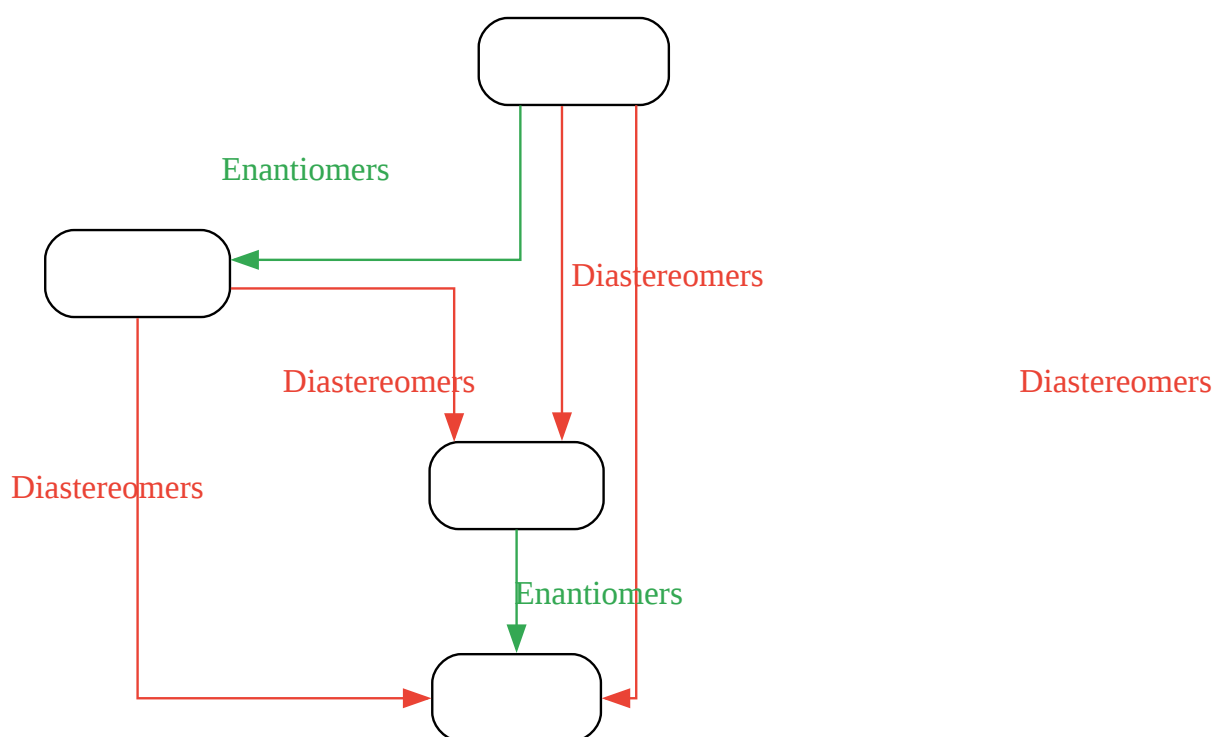
The determination of the absolute configuration of stereoisomers and the elucidation of their structures are typically achieved through experimental techniques such as:

- **X-ray Crystallography:** This technique provides the three-dimensional arrangement of atoms in a crystalline solid, allowing for the unambiguous determination of the absolute stereochemistry.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry of a molecule in solution.
- **Chiral Chromatography:** This method can be used to separate enantiomers, and by comparing the retention times with known standards, the enantiomeric form can be identified.
- **Optical Rotation Measurement:** The direction and magnitude of the rotation of plane-polarized light by a chiral molecule can be used to distinguish between enantiomers, although it does not directly give the absolute configuration without comparison to known compounds.

Detailed experimental protocols for these techniques are extensive and depend on the specific instrumentation and the nature of the sample. For instance, a typical protocol for X-ray crystallography would involve crystal growth, mounting the crystal on a goniometer, collecting diffraction data using an X-ray diffractometer, and solving and refining the crystal structure using specialized software.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of **2,3,4-trihydroxybutanal** can be visualized as follows:



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Stereoisomeric relationships of **2,3,4-trihydroxybutanal**.

Note on Signaling Pathways and Experimental Workflows

The user request included a requirement for diagrams of signaling pathways and experimental workflows. It is important to note that **2,3,4-trihydroxybutanal** is a fundamental chemical compound, and its nomenclature is a topic of structural chemistry. As such, it is not directly involved in specific signaling pathways in the same way a drug molecule or a signaling protein would be. While it is a metabolite, a discussion of its role in metabolic pathways is beyond the scope of this guide on nomenclature. Similarly, experimental workflows are related to the techniques used to study the molecule (as listed in Section 5), not to the nomenclature itself.

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